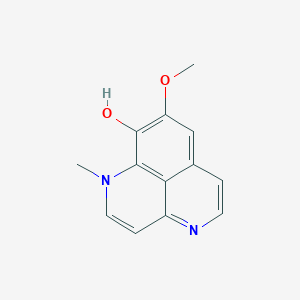

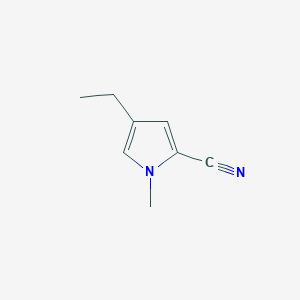

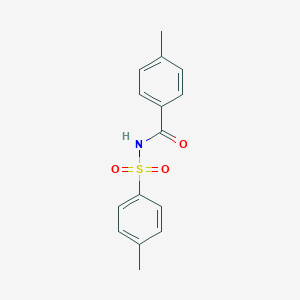

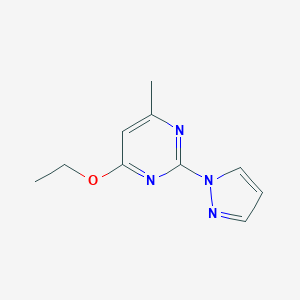

![molecular formula C13H23ClN4O B053069 3-[(5-氨基-6-氯嘧啶-4-基)氨基]壬醇-2 CAS No. 59262-85-0](/img/structure/B53069.png)

3-[(5-氨基-6-氯嘧啶-4-基)氨基]壬醇-2

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various starting materials and reaction conditions. For instance, one paper describes the synthesis of a pyrimidine derivative by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a 90% product yield . Another paper details the synthesis of a chlorothieno[3,2-d]pyrimidin derivative through a multi-step process starting from methyl 3-aminothiophene-2-carboxylate . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis) spectroscopy, and X-ray single crystal diffraction . For example, the crystal structure of a dimethylpyrimidin derivative was determined to crystallize in the triclinic space group with specific unit-cell parameters . Similarly, the crystal structure of a chlorothieno[3,2-d]pyrimidin derivative was found to belong to the tetragonal system . These studies provide a foundation for understanding the molecular structure of "3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol".

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary depending on the substituents and reaction conditions. For instance, the aminolysis of a pyrimidinone derivative with various amines was found to be successful under specific conditions, highlighting the importance of the dielectric permittivity of the reaction medium . This information could be relevant when considering the chemical reactions involving "3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using density functional theory (DFT) . Additionally, the molecular electrostatic potential (MEP) surface map can provide insights into the reactive sites of the molecule . These theoretical studies, along with experimental assays such as antioxidant activity and DNA binding affinity, contribute to a comprehensive understanding of the properties of pyrimidine derivatives .

科学研究应用

超分子结构和分子电子结构

该目标分子在超分子结构的研究中表现出显著的潜力。例如,一种相关的分子 3-(2-氨基-6-氯嘧啶-4-基)-1,1-二甲基丙-2-炔-1-醇一水合物,表现出极化的分子电子结构。它通过氢键和 π-π 堆积的结合形成分子柱和亲水管,与理解核酸结构和功能相关 (Cheng, Chen, Liu, Wu, & Guo, 2011)。

荧光传感器和逻辑门应用

类似于 3-[(5-氨基-6-氯嘧啶-4-基)氨基]壬醇-2 的化合物,如 6-氨基-5-(((2-羟基萘-1-基)亚甲基)氨基)-2-巯基嘧啶-4-醇,已被用作铝离子检测的荧光传感器,并在细菌细胞成像和逻辑门中得到应用 (Yadav & Singh, 2018)。

抗菌和抗真菌特性

一些嘧啶-4-醇衍生物因其抗菌和抗真菌活性而受到关注。例如,在特定条件下合成的 4-氯嘧啶在对抗微生物威胁方面显示出潜力 (Abdel-rahman, Bakhite, & Al-Taifi, 2002)。

抗 HIV 活性

嘧啶-4-醇的碳环衍生物,包括那些具有氯嘧啶基团的衍生物,已经表现出显著的抗 HIV 活性。这为抗逆转录病毒剂的开发提供了启示 (Vince & Hua, 1990)。

抗肿瘤活性

与 3-[(5-氨基-6-氯嘧啶-4-基)氨基]壬醇-2 在结构上相关的化合物已显示出抗肿瘤活性。例如,N-(2'-芳基氨基嘧啶-4'-基)-N,2,3-三甲基-2H-吲唑-6-胺衍生物已被合成,并在初步测试中显示出显着的抗肿瘤活性 (Chu, 2011)。

抗结核特性

新型的均哌嗪-嘧啶-吡唑杂化物已被合成,用于其在抗结核应用中的潜力。这些化合物对结核分枝杆菌表现出相当大的活性,突出了嘧啶衍生物在结核病治疗中的重要性 (Vavaiya et al., 2022)。

属性

IUPAC Name |

3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFQZPXJGBALKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974690 | |

| Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

CAS RN |

59262-85-0 | |

| Record name | NSC272455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

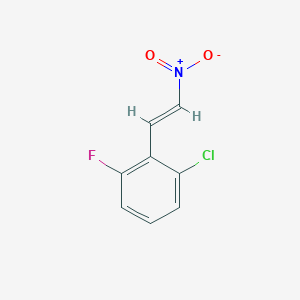

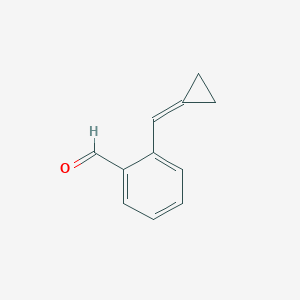

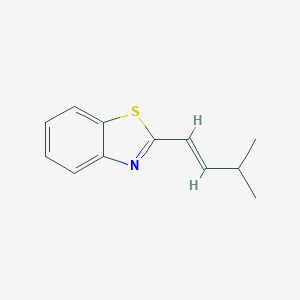

![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)